Cas no 41926-03-8 (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
- 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindazol-7-amine
- 41926-03-8
- A913396
-
- インチ: InChI=1S/C11H12BrN5/c1-17-10-7(6-15-17)4-8(12)5-9(10)16-11-13-2-3-14-11/h4-6H,2-3H2,1H3,(H2,13,14,16)
- InChIKey: LZGZCAIFNPGCNA-UHFFFAOYSA-N
- ほほえんだ: CN1N=CC2=C1C(NC3=NCCN3)=CC(Br)=C2
計算された属性
- せいみつぶんしりょう: 293.02761g/mol
- どういたいしつりょう: 293.02761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 54.2Ų
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM150163-1g |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine |
41926-03-8 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM150163-1g |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine |
41926-03-8 | 95% | 1g |
$1018 | 2021-08-05 | |
Alichem | A269001668-1g |
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine |
41926-03-8 | 95% | 1g |
$875.00 | 2023-09-01 | |
Ambeed | A821466-1g |
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine |
41926-03-8 | 95+% | 1g |
$901.00 | 2022-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735676-1g |
5-Bromo-n-(4,5-dihydro-1h-imidazol-2-yl)-1-methyl-1h-indazol-7-amine |
41926-03-8 | 98% | 1g |
¥7568.00 | 2024-05-14 |
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amineに関する追加情報
Recent Advances in the Study of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8)
The compound 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indazole-imidazoline hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable scaffold for drug development.
One of the key breakthroughs in the study of this compound is its role as a selective inhibitor of specific kinase targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of the target kinase, revealing critical interactions with conserved residues. These findings provide a structural basis for further optimization of this scaffold to enhance selectivity and potency.
In addition to its kinase inhibitory properties, recent research has highlighted the compound's potential in targeting G-protein-coupled receptors (GPCRs). A preprint article from BioRxiv (2024) reported that 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine acts as an allosteric modulator of certain GPCRs involved in inflammatory responses. The study employed a combination of computational docking and functional assays to characterize its binding affinity and downstream signaling effects. These results suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory agents.
The synthetic accessibility of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine has also been a focus of recent investigations. A 2024 paper in Organic Letters described an efficient, scalable route for its synthesis, featuring a palladium-catalyzed cross-coupling step to introduce the bromo substituent. The authors emphasized the importance of this methodology for enabling large-scale production and subsequent structure-activity relationship (SAR) studies. This advancement is expected to accelerate the exploration of derivatives with improved pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine. A recent review in Expert Opinion on Drug Discovery (2024) pointed out the need for comprehensive toxicity profiling and in vivo efficacy studies to validate its therapeutic potential. Additionally, the compound's solubility and metabolic stability require further optimization to meet the criteria for drug candidacy. Collaborative efforts between academic and industrial researchers are underway to address these limitations.
In conclusion, 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8) represents a versatile and pharmacologically active scaffold with applications in kinase inhibition and GPCR modulation. Recent studies have advanced our understanding of its mechanism of action, synthetic routes, and therapeutic potential. Future research should focus on overcoming the current challenges to unlock its full clinical utility. This compound continues to be a focal point in the quest for innovative small-molecule therapeutics.
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